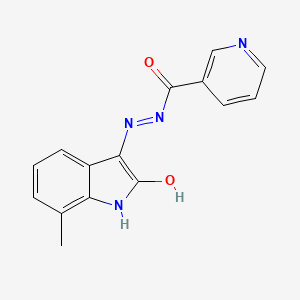

![molecular formula C19H21N7O B5635390 2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5635390.png)

2-methyl-3-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various strategies including the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, leading to the formation of substituted imidazo[1,2-a]pyrimidines (Kochergin et al., 2013). Another approach involves Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources for efficient synthesis (Rao et al., 2017).

Molecular Structure Analysis

Structural characterization of imidazo[1,2-a]pyrimidine derivatives has been achieved through various analytical techniques. The crystal structure analysis provides insights into the coplanarity of the fused rings and the orientation of substituents which are crucial for understanding the compound's reactivity and interactions (Hu et al., 2007).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines undergo various chemical reactions including palladium-catalyzed regioselective arylation, offering an efficient synthesis route for 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003). Cyclodehydration of certain precursors has also been used to synthesize novel mesoionic imidazo[1,2-c]pyrimidin-3-ones, revealing their chemical reactivity and potential for further functionalization (Edstrom et al., 1994).

Physical Properties Analysis

The vaporization enthalpies of related heterocyclic compounds have been studied to understand the self-association and physical properties of imidazo[1,2-a]pyrimidines. These studies provide valuable data on the thermal stability and phase behavior of these compounds (Lipkind et al., 2011).

Chemical Properties Analysis

Research has focused on the modification of imidazo[1,2-a]pyrimidine structures to reduce metabolism mediated by aldehyde oxidase, indicating the importance of structural elements in determining the chemical properties and stability of these compounds (Linton et al., 2011). Additionally, synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines have been comprehensively reviewed, highlighting the versatility and reactivity of this scaffold in medicinal chemistry and drug development (Goel et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-methylimidazo[1,2-a]pyrimidin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c1-13-16(25-9-3-8-22-19(25)23-13)17(27)26-11-14-4-5-15(26)12-24(10-14)18-20-6-2-7-21-18/h2-3,6-9,14-15H,4-5,10-12H2,1H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGDAKOLIJPVDU-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3CC4CCC3CN(C4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=NC2=N1)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5635314.png)

![(1S*,5R*)-3-(2-pyrimidinyl)-6-(1H-pyrrol-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635330.png)

![3-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1H-indole](/img/structure/B5635334.png)

![6-[3-fluoro-5-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5635345.png)

![dimethyl [3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5635356.png)

![(3R*,4R*)-3-cyclopropyl-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5635368.png)

![4-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5635384.png)

![3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5635397.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5635412.png)

![methyl 4-{[(4-nitrophenoxy)acetyl]oxy}benzoate](/img/structure/B5635420.png)

![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)